molecular formula C13H10N2O2 B073347 Benzoic acid, 4-(phenylazo)- CAS No. 1562-93-2

Benzoic acid, 4-(phenylazo)-

Cat. No. B073347
CAS RN: 1562-93-2
M. Wt: 226.23 g/mol
InChI Key: CSPTZWQFHBVOLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of benzoic acid, particularly those involving phenylazo modifications, encompasses several chemical strategies. For instance, one method involves the esterification of p-aminobenzoic acid followed by several steps including acetylation, coupling, and hydrolysis to yield the desired product (Chen Zhao, 2002). This exemplifies the intricate methodologies employed in synthesizing these compounds, showcasing the complexity and precision required in chemical synthesis processes.

Molecular Structure Analysis

The molecular structure of benzoic acid and its derivatives, including those with phenylazo modifications, have been extensively studied. Research involving gas-phase electron diffraction and theoretical calculations has provided insights into the conformations and structural dynamics of these molecules. For instance, benzoic acid demonstrates two conformers with significant energy differences, highlighting the impact of molecular structure on the compound's chemical properties (K. Aarset, E. Page, D. A. Rice, 2006).

Chemical Reactions and Properties

The reactivity and chemical behavior of 4-(phenylazo)benzoic acid derivatives are influenced by their molecular structure. Studies on the intramolecular charge transfer and the effects of substituents on the hydrolysis of phenyl esters of para-substituted benzoic acids reveal the complex interplay between structure and reactivity. These investigations provide valuable information on the chemical properties and potential applications of these compounds (Ingrid Bauerová, M. Ludwig, 2000).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those with phenylazo modifications, are critical for their applications. Studies on liquid-crystalline benzoic acid derivatives have explored the effect of molecular orientation on the stability of hydrogen-bonded dimers, highlighting the significance of physical properties in determining the material's phase behavior and stability (Takashi Kato, Chihiro Jin, F. Kaneuchi, T. Uryu, 1993).

Chemical Properties Analysis

The chemical properties of 4-(phenylazo)benzoic acid and its derivatives have been the subject of extensive research. Investigations into the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 demonstrate the potential for biotechnological applications of these compounds. Such studies not only shed light on the chemical properties of these molecules but also open new avenues for their utilization in environmentally friendly chemical synthesis processes (M. Aresta, E. Quaranta, Roberto Liberio, C. Dileo, I. Tommasi, 1998).

Scientific Research Applications

  • Optical Switches and Electron Transfer : Benzoic acid, 4-(phenylazo)-, coupled to Al2O3 and TiO2 films, demonstrates altered photochemistry upon absorption, indicating its potential in optical switches and interfacial electron transfer processes (Dworak, Matylitsky, & Wachtveitl, 2009).

  • Spectral Characteristics and Solvent Effects : The absorption and fluorescence spectra of Benzoic acid, 4-(phenylazo)-, have been recorded in various solvents. This research reveals the compound's interaction with α-cyclodextrin, forming 1:1 inclusion complexes, and provides insights into its thermodynamic properties (Roselet & Kumari, 2015).

  • Molecular Complexes and Mesogenic Properties : Experimental and theoretical methods have shown that hydrogen-bonded molecular complexes based on Benzoic acid, 4-(phenylazo)-, form in two-component systems. This study offers detailed conformational properties and potential applications in mesomorphic properties (Author not provided, 2022).

  • Luminescent Polymethacrylate Nanofibers : Research into luminescent polymethacrylate composite nanofibers containing a benzoic acid rare earth complex demonstrates the uniform distribution and luminescence properties of these materials, indicating their potential applications in various industries (Zhao et al., 2015).

  • Hydrolysis of Phenyl Esters : The base-catalyzed hydrolysis of model phenyl esters of 4-substituted benzoic acids has been investigated, providing insights into the reaction mechanisms and kinetics relevant to industrial and pharmaceutical applications (Bauerová & Ludwig, 2000).

  • Complex Formation with Cyclodextrin : Benzoic acid, 4-(phenylazo)-, forms complexes with α-cyclodextrin in both aqueous and solid forms, indicating its potential use in drug delivery systems and highlighting the increased thermal stability of the complex (Dikmen, 2021).

  • Biosensor Development : A biosensor for the detection of benzoic acid derivatives in Saccharomyces cerevisiae has been developed, demonstrating the potential for high-throughput screening and microbial engineering applications (Castaño-Cerezo et al., 2020).

Safety And Hazards

PABA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and to avoid breathing its vapors or mists .

properties

IUPAC Name

4-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPTZWQFHBVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061784
Record name Benzoic acid, 4-(phenylazo)-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(phenylazo)-

CAS RN

1562-93-2, 37790-20-8
Record name 4-(2-Phenyldiazenyl)benzoic acid
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Record name 4-Phenylazobenzoic acid
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Record name Benzoic acid, 4-(phenylazo)-, (E)-
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Record name Azoic acid
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Record name Benzoic acid, 4-(2-phenyldiazenyl)-
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Record name Benzoic acid, 4-(phenylazo)-
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Record name 4-phenylazobenzoic acid
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Record name 4-Phenylazobenzoic acid
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Synthesis routes and methods

Procedure details

9.18 g (0.067 mol) of 4-aminobenzoic acid (Merck, purum) was placed in a 250 mL one-necked round flask with a magnetic stirring bar and 100 mL of glacial acetic acid was added causing a light yellow solution. After 20 minutes 7.21 g (0.067 mol) of nitrosobenzene (Fluka, purum) was added in one portion immediately forming a green solution with particles. Stirring at room temperature was continued for 16 h. The formed metal shining precipitate was filtered off and washed once with 50 mL of cold glacial acetic acid and twice with 100 mL of cold water. The orange precipitate was dissolve in a hot mixture of 200 mL of ethanol and 20 mL of water. After cooling, filtration and 15 h drying under vacuum at 60° C. 10.96 g (72% yield) of [4-(phenylazo)phenyl]-methanoic acid was obtained.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Beemer - 2017 - search.proquest.com
The adsorption or absorption of 4-(phenylazo) benzoic acid onto polyphenolic precipitates shows promise as a model system for adsorption and absorption of hydrophobic waste …
Number of citations: 1 search.proquest.com
I Cârlescu, D Scutaru, N Hurduc… - … Crystals and Liquid …, 2005 - Taylor & Francis
The synthesis and mesophase characterization of some monosubstituted ferrocene-containing liquid crystals were reported. For a better understanding of the thermal behavior, the LC …
Number of citations: 10 www.tandfonline.com
I Cârlescu, N Hurduc, D Scutaru… - electronic-Liquid …, 2004 - researchgate.net
The synthesis and mesophase characterization of some monosubstituted ferrocene-containing liquid crystals were reported. For a better understanding of the thermal behavior, the LC …
Number of citations: 3 www.researchgate.net
AE Clarke - 2018 - search.proquest.com
Photoswitchable surfaces can be used to reversibly control surface wettability, adsorptivity, and protein adhesion to influence cell interactions at the surface. Control over protein …
Number of citations: 3 search.proquest.com
МС ФЕДОРОВ, АА ФИЛИППОВ… - ИЗВЕСТИЯ ВЫСШИХ …, 2022 - elibrary.ru
С помощью экспериментальных и теоретических методов показано, что в двухкомпонентных системах состава 1: 1 на основе 4-пиридил-4’-н-алкилоксибензоатов (n= 7, 12) с 4…
Number of citations: 2 elibrary.ru
МС Федоров, АА Филиппов, ИА Филиппов… - … заведений. Химия и …, 2022 - cyberleninka.ru
С помощью экспериментальных и теоретических методов показано, что в двухкомпонентных системах состава 1:1 на основе 4-пиридил-4’-н-алкилоксибензоатов (n = 7, 12) с 4…
Number of citations: 2 cyberleninka.ru

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